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(1-Hydrazinylethyl)phosphonic acid

Cat. No.: B14597579
CAS No.: 60347-07-1
M. Wt: 140.08 g/mol
InChI Key: SEWYBHGROIXQMZ-UHFFFAOYSA-N
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Description

Significance of Phosphonic Acid Derivatives in Chemical Biology and Medicinal Chemistry Scaffolds

Phosphonic acids and their derivatives have become indispensable tools in the development of new therapeutic agents and chemical probes. Their value stems from a combination of their structural similarity to naturally occurring phosphates and their enhanced chemical stability.

One of the most significant roles of phosphonic acids in a biological context is their function as bioisosteres of phosphate (B84403) groups. beilstein-journals.orgnih.govresearchgate.net Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In numerous biological processes, phosphate esters and anhydrides are key players, but they are often susceptible to enzymatic cleavage. beilstein-journals.org Phosphonates, which replace a labile P-O-C bond with a stable P-C bond, can mimic the tetrahedral geometry and charge distribution of the phosphate group. beilstein-journals.org This mimicry allows them to interact with the active sites of enzymes that recognize phosphate-containing substrates, but their resistance to hydrolysis makes them effective and stable inhibitors. beilstein-journals.org

The carbon-phosphorus (C-P) bond is the defining feature of organophosphorus compounds and is central to the utility of phosphonic acids in drug design. This covalent bond is exceptionally stable and resistant to chemical and enzymatic degradation. beilstein-journals.orgnih.gov This stability is a crucial attribute for a drug candidate, as it can lead to improved metabolic stability and a longer duration of action in the body. The robustness of the C-P bond ensures that the phosphonic acid moiety remains intact, allowing it to exert its biological effect without being prematurely broken down.

Unique Aspects of the Hydrazine (B178648) Moiety in Phosphonic Acid Frameworks

The incorporation of a hydrazine (-NHNH2) group into a phosphonic acid framework, as seen in (1-Hydrazinylethyl)phosphonic acid, introduces a new layer of structural and functional complexity. This unique combination gives rise to specific conformational behaviors and the potential for novel molecular interactions.

The presence of the hydrazine moiety can significantly influence the three-dimensional structure of the molecule. The nitrogen-nitrogen single bond in hydrazine has a lower rotational barrier than a carbon-carbon single bond, which can lead to distinct conformational preferences. Computational studies on related α-hydrazino phosphonates suggest that the molecule can adopt specific Z- or E-configurations, which can be crucial for its interaction with biological targets. rsc.org

A particularly interesting feature of α-hydrazino phosphonic acid derivatives is their potential to form intramolecular hydrogen bonds, a phenomenon sometimes referred to as "hydrazino turns." rsc.orgrsc.org These interactions can stabilize specific conformations of the molecule, pre-organizing it for binding to a receptor or enzyme active site. This can enhance the binding affinity and selectivity of the compound.

Overview of Research Trajectories for Novel Phosphonic Acid Compounds

The exploration of new phosphonic acid derivatives is a vibrant area of research. Scientists are actively pursuing the synthesis and evaluation of novel compounds with diverse biological activities. Research into α-hydrazino phosphonates, the class to which this compound belongs, has revealed promising leads in various therapeutic areas. For instance, different derivatives have shown potential as anticancer, antiviral, and herbicidal agents. rsc.orgnih.gov The general strategy involves the rational design and synthesis of new analogs, followed by rigorous biological screening to identify compounds with desired activities. While detailed research findings specifically for this compound are not widely available in the public domain, the broader research on α-hydrazino phosphonates suggests that this compound could be a valuable building block or a candidate for biological evaluation.

Below is a table summarizing some of the reported biological activities for the broader class of α-hydrazino phosphonic acid derivatives, illustrating the potential of this chemical scaffold.

Derivative ClassReported Biological ActivityReference
α-Aryl-α-hydrazino phosphonatesAnticancer, Antimicrobial, Herbicidal rsc.org
α-Aminophosphonates with hydrazone moietyAntiviral (against Tobacco Mosaic Virus) nih.gov
α-Hydrazino acid analoguesEnzyme Inhibition (PLP-dependent decarboxylases) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H9N2O3P B14597579 (1-Hydrazinylethyl)phosphonic acid CAS No. 60347-07-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60347-07-1

Molecular Formula

C2H9N2O3P

Molecular Weight

140.08 g/mol

IUPAC Name

1-hydrazinylethylphosphonic acid

InChI

InChI=1S/C2H9N2O3P/c1-2(4-3)8(5,6)7/h2,4H,3H2,1H3,(H2,5,6,7)

InChI Key

SEWYBHGROIXQMZ-UHFFFAOYSA-N

Canonical SMILES

CC(NN)P(=O)(O)O

Origin of Product

United States

Synthetic Methodologies for 1 Hydrazinylethyl Phosphonic Acid and Its Derivatives

Direct Synthetic Routes to (1-Hydrazinylethyl)phosphonic Acid and α-Hydrazino Phosphonates.nih.govrsc.org

Direct synthetic approaches aim to construct the α-hydrazino phosphonate (B1237965) skeleton in a more convergent manner. These methods can be broadly categorized into those that form the carbon-phosphorus bond on a hydrazine-containing substrate and those that introduce the hydrazine (B178648) moiety to a pre-existing phosphonate.

Carbon-Phosphorus (C-P) Bond Formation Strategies.nih.govrsc.orgorganic-chemistry.org

The creation of the C-P bond is a cornerstone in the synthesis of phosphonates. For α-hydrazino phosphonates, this is often achieved through the addition of a phosphorus nucleophile to a carbon electrophile, or vice versa, in the presence of a hydrazine or hydrazone group.

Asymmetric hydrophosphonylation has emerged as a powerful tool for the enantioselective synthesis of α-substituted phosphonates. mdpi.com In the context of α-hydrazino phosphonates, this reaction typically involves the addition of a phosphite (B83602) to a hydrazone or a related azomethine imine. nih.gov

One notable strategy is the asymmetric hydrophosphonylation of azomethine imines, which leads to the formation of cyclic hydrazides with a newly formed C-P bond. nih.gov While this provides a route to cyclic derivatives, accessing the acyclic this compound would require subsequent ring-opening and hydrolysis steps.

Another approach involves the hydrophosphorylation of cyclic ketone hydrazones derived from L-amino acid hydrazides. researchgate.net This reaction, catalyzed by [tetra(tert-butyl)phthalocyanine]aluminum chloride, utilizes diethyl phosphite to introduce the phosphonate group, yielding polyfunctional α-hydrazino phosphonates. researchgate.net

The development of chiral catalysts is crucial for achieving high enantioselectivity in these transformations. For instance, heterobimetallic complexes and chiral Brønsted acids have been employed to catalyze the asymmetric addition of phosphites to imines, a reaction closely related to the hydrophosphonylation of hydrazones. mdpi.com The choice of catalyst, solvent, and reaction conditions significantly influences the stereochemical outcome. researchgate.net

Table 1: Asymmetric Hydrophosphonylation Approaches to α-Hydrazino Phosphonates
SubstratePhosphorus SourceCatalyst/MethodProduct TypeReference
Azomethine iminesDialkyl phosphiteAsymmetric catalysisCyclic hydrazides nih.gov
Cyclic ketone hydrazonesDiethyl phosphite[Tetra(tert-butyl)phthalocyanine]aluminum chloridePolyfunctional α-hydrazino phosphonates researchgate.net
Formylphosphonate-derived hydrazones-Pd(TFA)₂ and pyridine–hydrazone ligandsα-Aryl α-hydrazino phosphonates rsc.orgrsc.orgus.es

Electrophilic amination offers an alternative strategy for forming the C-N bond of the hydrazine moiety at the α-position of a phosphonate carbanion. researchgate.netwikipedia.org This method involves the reaction of a nucleophilic phosphonate-stabilized carbanion with an electrophilic nitrogen source.

A direct approach to α-amino phosphonic acids, which are structurally related to α-hydrazino phosphonates, has been developed using copper-catalyzed electrophilic amination of α-phosphonate zincates with O-acyl hydroxylamines. nih.govresearchgate.net This method allows for the direct introduction of an amino group to the α-position of phosphonates. nih.gov While this specific example leads to amino phosphonates, the principle could be adapted for the synthesis of hydrazino phosphonates by using an appropriate electrophilic hydrazine source.

Metal-catalyzed electrophilic amination of β-keto phosphonates with azodicarboxylates is another documented route that results in α-alkyl substituted α-hydrazino phosphonate derivatives. nih.govrsc.org

Table 2: Electrophilic Amination Strategies
Phosphonate SubstrateElectrophilic Aminating AgentCatalyst/ConditionsProduct TypeReference
α-Phosphonate zincatesO-Acyl hydroxylaminesCopper catalystα-Amino phosphonates nih.govresearchgate.net
β-Keto phosphonatesAzodicarboxylatesMetal catalystα-Alkyl substituted α-hydrazino phosphonates nih.govrsc.org

Strategies for Introducing the Hydrazine Moiety.nih.govrsc.org

Instead of forming the C-P bond on a pre-existing hydrazine-containing molecule, an alternative approach is to introduce the hydrazine group onto a phosphonate scaffold. This can be achieved through various transformations.

One method involves the reaction of α-hydrazono phosphonates. For instance, Pd(II)-catalyzed enantioselective hydrogenation of α-hydrazono phosphonates can yield α-aryl α-hydrazine phosphonates. nih.govrsc.org However, a limitation of this specific method is that the resulting products may lack easily removable N-protecting groups, which are necessary to obtain the free hydrazine. nih.govrsc.org

Another strategy is the nucleophilic addition of trialkyl phosphite to in situ generated nitrile imines. This reaction produces α-hydrazone phosphonates, which can be considered precursors to α-hydrazino phosphonates. dergipark.org.tr

The synthesis of nucleoside analogues often involves the use of hydrazine-ribose units, highlighting the broader applicability of introducing hydrazine moieties in complex molecule synthesis. nih.gov

Synthesis of Phosphonate Precursors and Subsequent Hydrolysis.wikipedia.orgnih.govdergipark.org.trnih.govrsc.org

A common and versatile strategy for obtaining phosphonic acids involves the synthesis of their corresponding phosphonate esters, followed by a hydrolysis step to cleave the ester groups. nih.govnih.gov This approach allows for the use of a wider range of synthetic transformations that might not be compatible with the free phosphonic acid group.

Michaelis-Arbuzov Reaction Pathways.nih.govresearchgate.net

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and a widely used method for forming C-P bonds to synthesize phosphonate esters. organic-chemistry.orgnih.gov The classical reaction involves the reaction of a trialkyl phosphite with an alkyl halide. organic-chemistry.org

In the context of preparing precursors for this compound, a suitable starting material would be a 1-haloethylhydrazine derivative. The reaction of this halide with a trialkyl phosphite, such as triethyl phosphite, would yield the corresponding diethyl (1-hydrazinylethyl)phosphonate.

The Michaelis-Arbuzov reaction can be promoted by Lewis acids, allowing for milder reaction conditions. organic-chemistry.org There have also been developments in palladium-catalyzed versions of this reaction. organic-chemistry.org The reaction is not limited to alkyl halides; for example, it can be used with acyl chlorides to produce α-ketophosphonates, which can then be further functionalized. nih.gov

Once the phosphonate ester precursor is synthesized, the final step is the hydrolysis of the ester groups to yield the phosphonic acid. This is typically achieved by heating with concentrated hydrochloric acid. nih.govnih.gov Other methods for dealkylation of phosphonates include the use of bromotrimethylsilane (B50905) followed by alcoholysis (the McKenna procedure), which is particularly useful for sensitive substrates. nih.gov Microwave-assisted hydrolysis using equimolar amounts of hydrochloric acid has also been reported as an efficient method. rsc.org

Table 3: Michaelis-Arbuzov Reaction for Phosphonate Precursors
Reactant 1Reactant 2ConditionsProductReference
Trialkyl phosphiteAlkyl halideHeatAlkyl phosphonate organic-chemistry.org
Triethyl phosphiteArylmethyl/Heteroarylmethyl halideLewis acid (e.g., InCl₃)Arylmethyl/Heteroarylmethyl phosphonate organic-chemistry.org
Triaryl phosphiteAryl iodidePalladium catalyst, waterAryl phosphonate organic-chemistry.org
TrimethylphosphiteAcyl chloride0 °C to room temperatureα-Ketophosphonate nih.gov

Pudovik and Abramov Reaction Variants

The Pudovik and Abramov reactions are fundamental methods for forming carbon-phosphorus bonds. The Pudovik reaction involves the addition of a dialkyl phosphite to an imine, while the Abramov reaction utilizes a trialkyl phosphite and an aldehyde or ketone. beilstein-journals.orgmdpi.comresearchgate.net These reactions, and their variations, are crucial for the synthesis of α-hydrazino phosphonates.

In a typical Pudovik reaction, a hydrazone (an imine derivative) reacts with a dialkyl phosphite to yield the corresponding α-hydrazino phosphonate. core.ac.uk The reaction is often base-catalyzed, with reagents like diethylamine (B46881) being used. nih.gov The choice of catalyst and reaction conditions can significantly influence the product distribution. For instance, in the reaction of dimethyl α-oxoethylphosphonate with dimethyl phosphite, a low concentration of diethylamine (5%) selectively produces the Pudovik adduct, while a higher concentration (40%) leads exclusively to a rearranged phosphonate-phosphate product. nih.gov

The Abramov reaction provides an alternative route, where a trialkyl phosphite reacts with an aldehyde in the presence of a hydrazine derivative. This approach has been utilized in the synthesis of various phosphonic acid analogues. beilstein-journals.orgnih.gov

Table 1: Examples of Pudovik Reaction Conditions and Outcomes

ReactantsCatalyst (mol %)ProductReference
Dimethyl α-oxoethylphosphonate + Dimethyl phosphiteDiethylamine (5%)α-hydroxy-methylenebisphosphonate nih.gov
Dimethyl α-oxoethylphosphonate + Dimethyl phosphiteDiethylamine (40%)Tetramethyl phosphonate-phosphate nih.gov

Dealkylation Methods: Acid-Catalyzed Hydrolysis and McKenna Procedure

The synthesis of phosphonic acids often involves the dealkylation of their ester precursors. Two prominent methods for this transformation are acid-catalyzed hydrolysis and the McKenna procedure. beilstein-journals.orgmdpi.comresearchgate.net

Acid-Catalyzed Hydrolysis:

This method typically employs strong acids like concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) to cleave the ester groups. beilstein-journals.orgmdpi.com The reaction is often carried out at reflux for several hours. beilstein-journals.org The efficiency of the hydrolysis can depend on the nature of the alkyl group and other substituents on the phosphonate. For example, in the acidic hydrolysis of dialkyl arylphosphonates, the reaction proceeds in two consecutive steps with different rate constants depending on the alkoxy and aryl groups. researchgate.net Trifluoromethyl sulfonic acid (TfOH) has also been used as a catalyst for the hydrolysis of a range of phosphonates. acs.org

McKenna Procedure:

The McKenna reaction offers a milder alternative for phosphonate dealkylation. nih.govresearchgate.netnih.gov This two-step process involves the reaction of the phosphonate ester with bromotrimethylsilane (BTMS), followed by solvolysis (e.g., with methanol (B129727) or water) to yield the phosphonic acid. beilstein-journals.orgnih.gov The reaction is known for its efficiency and chemoselectivity, often proceeding under mild conditions. nih.govmdpi.com However, side reactions can occur, particularly with prolonged reaction times, due to the in situ formation of alkyl bromides which can act as alkylating agents. nih.gov The use of microwave irradiation can significantly accelerate the McKenna reaction. mdpi.com

Table 2: Comparison of Dealkylation Methods

MethodReagentsConditionsKey FeaturesReferences
Acid-Catalyzed HydrolysisConcentrated HCl or HBrRefluxGeneral method, can be harsh beilstein-journals.orgmdpi.com
McKenna Procedure1. Bromotrimethylsilane (BTMS) 2. Methanol or WaterMild, often room temperature or gentle heatingHigh yields, chemoselective, can have side reactions beilstein-journals.orgnih.govresearchgate.netnih.gov
TfOH CatalysisTrifluoromethyl sulfonic acid (TfOH)Varies (room temp to 140°C)Can be performed "wet" or "dry" depending on substrate acs.org

Enantioselective Synthesis of α-Hydrazino Phosphonates

The biological activity of α-hydrazino phosphonates is often stereospecific, making their enantioselective synthesis a critical area of research. us.esnih.gov

Asymmetric Catalysis in C-C and C-P Bond Formation

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of α-hydrazino phosphonates. This can be achieved through the formation of either the C-C or C-P bond in a stereocontrolled manner.

One notable example is the palladium-catalyzed enantioselective addition of arylboronic acids to α-hydrazono phosphonates. us.esnih.govresearchgate.net This C-C bond-forming reaction, utilizing chiral pyridine-hydrazone N,N-ligands, can produce α-aryl-α-hydrazino phosphonates with excellent enantioselectivities (96-99% ee). us.esnih.govrsc.org The reaction tolerates various N-protecting groups on the hydrazone, such as benzyloxycarbonyl (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and benzoyl (Bz). us.esresearchgate.net

Asymmetric hydrophosphonylation of imines (a C-P bond-forming reaction) is another strategy. nih.govrsc.org While less developed for α-hydrazono phosphonates, this approach holds promise for the direct and enantioselective synthesis of these compounds.

Chiral Auxiliary Approaches in Phosphonic Acid Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed.

In the context of α-hydrazino phosphonate synthesis, a chiral auxiliary can be attached to either the hydrazine or the phosphonate moiety. For example, pseudoephedrine can be used as a chiral auxiliary. wikipedia.org It reacts with a carboxylic acid to form an amide, and subsequent deprotonation and reaction with an electrophile occur with high diastereoselectivity, directed by the chiral scaffold of the auxiliary. wikipedia.org Similarly, chiral oxazolidinones are widely used auxiliaries, particularly in stereoselective aldol (B89426) reactions, which can establish two contiguous stereocenters. wikipedia.org While specific examples for the direct synthesis of this compound using chiral auxiliaries are not detailed in the provided context, the general principles of their application in asymmetric synthesis are well-established. wikipedia.orgnumberanalytics.com

Derivatization Strategies for Enhancing Molecular Complexity and Specificity

Derivatization of the basic this compound scaffold is crucial for exploring its structure-activity relationships and developing compounds with enhanced biological specificity. us.esnih.gov

The hydrazino group and the phosphonic acid moiety offer multiple points for modification. For instance, the free hydrazino group, obtained after deprotection of a precursor like a Cbz-protected α-aryl-α-hydrazino phosphonate, can be further functionalized. us.esnih.gov One example is the reaction with 2-[bis(methylthio)methylene]malononitrile to form pyrazole (B372694) derivatives. us.esnih.gov Additionally, amino acids can be coupled to the N(2) position of the hydrazine. nih.gov

The phosphonate ester can also be a site for derivatization. For example, α-hydroxyphosphonates, formed through a Pudovik reaction, can be acylated at the hydroxyl group. mdpi.com

Analog Generation for Structure-Activity Relationship (SAR) Studies

The generation of analogs for this compound and its derivatives is a critical component of medicinal chemistry, aimed at elucidating Structure-Activity Relationships (SAR). SAR studies systematically modify the chemical structure of a lead compound to understand how these changes influence its biological activity, ultimately guiding the design of more potent and selective agents. For hydrazino phosphonate derivatives, analog generation often focuses on modifying the aryl, alkyl, or heterocyclic moieties attached to the core structure, as well as the stereochemistry and the nature of the amino and phosphonate groups.

A key strategy for generating α-aryl α-hydrazino phosphonate analogs involves the catalytic addition of arylboronic acids to formylphosphonate-derived hydrazones. rsc.orgrsc.org This method is particularly valuable for SAR studies as it allows for the introduction of a wide variety of aryl groups, enabling a thorough investigation of electronic and steric effects on activity. For instance, catalysts formed from pyridine–hydrazone N,N-ligands and Pd(TFA)₂ have been successfully used, yielding enantiomerically enriched α-aryl α-hydrazino phosphonates. rsc.orgrsc.org The subsequent removal of protecting groups, such as the benzyloxycarbonyl (Cbz) group, provides key intermediates that can be further diversified. rsc.org

Research has shown that derivatives like α-hydrazinophosphonate oxadiazoles (B1248032) and isatin (B1672199) derivatives exhibit promising anticancer activities. rsc.org Specifically, enantiopure anti-cancer α-aryl α-hydrazino phosphonates have been synthesized by reacting deprotected hydrazines with bromoacetic anhydride, followed by reaction with 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol. rsc.org This multi-step synthesis allows for the creation of a library of compounds with variations in the aryl group, which is essential for detailed SAR analysis.

Another significant area of SAR exploration is in phosphonodipeptides, where (1-aminoethyl)phosphonic acid acts as an amino acid mimic. nih.gov Systematic structural variations in these dipeptides have been crucial for understanding their antibacterial properties. nih.gov Key findings from these studies indicate that:

The stereochemistry is paramount, with the L-configuration being generally required for both the amino acid and the phosphonic acid components for optimal activity. nih.gov

Modifications to the (1-aminoethyl)phosphonic acid moiety, such as replacing it with phosphonate analogs of L-phenylalanine or L-serine, often result in a decrease in antibacterial activity. nih.gov

Conversely, replacing the N-terminal amino acid (L-alanine in the parent compound Alafosfalin) with other amino acids, such as L-norvaline, can lead to analogs with more potent in vitro antibacterial effects. nih.gov

The table below summarizes the generation of different analog series and the corresponding findings from SAR studies.

Table 1: Analog Generation and SAR Findings for Hydrazino Phosphonate Derivatives

Analog Series Synthetic Variation Key SAR Findings Reference(s)
α-Aryl α-Hydrazino Phosphonates Introduction of various aryl groups via Pd-catalyzed addition of arylboronic acids to formylphosphonate-derived hydrazones. The nature of the aryl substituent significantly impacts biological activity. Precursors to pyrazoles with potent herbicidal activity. rsc.orgrsc.org
α-Hydrazinophosphonate Oxadiazoles Further reaction of deprotected α-aryl α-hydrazino phosphonates with reagents like 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol. Showed promising activity against different types of cancer. rsc.orgrsc.org
Phosphonodipeptides Systematic replacement of the N-terminal amino acid and the C-terminal (1-aminoethyl)phosphonic acid moiety. L-stereochemistry is crucial. Replacement of the N-terminal L-Ala with L-Nva increased in vitro potency. Changes in the phosphonate moiety generally reduced activity. nih.gov

| Phosphonooligopeptides | Elongation of the peptide chain, e.g., (L-Ala)₂-L-Ala(P). | Resulted in a broader in vitro antibacterial spectrum compared to the dipeptide precursor. | nih.gov |

These synthetic strategies provide a robust platform for generating diverse libraries of this compound analogs. The resulting SAR data are invaluable for optimizing the biological profile of this class of compounds for various therapeutic applications, from antibacterial to anticancer agents.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating the molecular structure of (1-Hydrazinylethyl)phosphonic acid in solution. By probing the magnetic properties of atomic nuclei, a wealth of information regarding the connectivity and chemical environment of atoms can be obtained.

Multi-nuclear NMR (¹H, ¹³C, ³¹P) Techniques

A multi-pronged approach utilizing ¹H, ¹³C, and ³¹P NMR provides a complete picture of the molecular framework.

¹H NMR Spectroscopy : Proton NMR spectra reveal the number of different types of protons and their neighboring environments. For instance, the ¹H NMR spectrum of DL-1-(Aminoethyl)phosphonic acid, a structurally related compound, provides characteristic signals that can be assigned to the different protons within the molecule. chemicalbook.com

¹³C NMR Spectroscopy : Carbon-13 NMR complements the proton data by providing information on the carbon skeleton. While less sensitive than ¹H NMR, it is crucial for confirming the carbon framework and identifying quaternary carbons. magritek.com

³¹P NMR Spectroscopy : Given the presence of the phosphonic acid group, ³¹P NMR is particularly informative. huji.ac.il It provides a distinct signal for the phosphorus nucleus, and its chemical shift is highly sensitive to the surrounding electronic environment. huji.ac.il The coupling between phosphorus and adjacent protons (¹H-³¹P coupling) can also be observed, providing further structural confirmation. huji.ac.il In many organophosphorus compounds, ³¹P NMR spectra are often acquired with ¹H decoupling to simplify the spectrum, though coupled spectra are valuable for detailed analysis. huji.ac.il

Table 1: Representative NMR Data for Related Phosphonic Acids
NucleusChemical Shift (δ) Range (ppm)Coupling Constants (J)Notes
¹H 1.1 - 4.0JHP: 5-30 HzChemical shifts are dependent on the solvent and pH. Coupling to phosphorus is a key diagnostic feature.
¹³C 30 - 60JCP: 80-150 HzThe carbon directly attached to the phosphorus atom shows a large one-bond coupling constant.
³¹P 15 - 35The chemical shift is sensitive to substitution and protonation state.

pH-Dependent Chemical Shift Analysis for Protolysis Equilibria

The chemical shifts of nuclei in this compound, particularly those near the acidic phosphonic acid and basic hydrazinyl groups, are sensitive to changes in pH. researchgate.net By monitoring the ¹H and ³¹P chemical shifts as a function of pH, the pKa values associated with the protonation and deprotonation events can be determined. researchgate.netresearchgate.net This analysis provides critical information on the species present in solution at different pH values. The titration curves generated from this data typically show sigmoidal behavior, with the inflection point corresponding to the pKa. researchgate.net

2D NMR Experiments for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the complex NMR spectra and providing insights into the spatial relationships between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton networks within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons with the directly attached heteronuclei, such as ¹³C or ¹⁵N. columbia.edu This is a highly sensitive technique that allows for the direct assignment of protonated carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings, typically over two or three bonds, between protons and heteronuclei. columbia.edu This is particularly useful for identifying connections between different functional groups and for assigning quaternary carbons that are not visible in an HSQC spectrum. columbia.edu

Together, these 2D NMR techniques provide a detailed map of the bonding network and through-space interactions, leading to a comprehensive understanding of the molecule's conformation in solution. science.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This technique relies on the diffraction of X-rays by the ordered array of molecules in a crystal. wikipedia.org

Single Crystal X-ray Diffraction (SCXRD)

To perform SCXRD, a single, high-quality crystal of this compound is required. researchgate.netnih.gov This crystal is mounted and exposed to a focused beam of X-rays, producing a unique diffraction pattern of spots. wikipedia.org The intensities and positions of these spots are used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision. nih.gov For instance, the crystal structure of a related compound, (R)-2-Amino-1-hydroxyethylphosphonic acid, was determined using single-crystal X-ray diffraction, confirming its absolute configuration and revealing its zwitterionic nature in the solid state. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

Table 2: Common Intermolecular Interactions in Phosphonic Acid Crystals
Interaction TypeDescriptionTypical Distance (Å)
O-H···O Hydrogen Bond Strong interaction between the phosphonic acid hydroxyl group and an oxygen atom of a neighboring molecule.2.5 - 2.8
N-H···O Hydrogen Bond Interaction between the hydrazinyl N-H group and a phosphonate (B1237965) oxygen atom.2.7 - 3.0
van der Waals Forces Weaker, non-directional forces between all atoms.> 3.0

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Binding Modes

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and understanding their chemical environment. For this compound, FTIR spectroscopy has been utilized to confirm its molecular structure following synthesis. nih.gov

A 2021 study on a newly synthesized α-Hydrazinophosphonic acid, identified as this compound, provides the most detailed experimental and theoretical (DFT) vibrational analysis to date. nih.gov The analysis confirms the presence of the characteristic phosphonic acid and hydrazinyl moieties. The primary vibrational modes are associated with the phosphonic acid group (-PO(OH)₂), which typically shows strong to medium absorption peaks in an IR spectrum. nih.gov

Key experimental FT-IR absorption peaks and their assignments are detailed below. nih.gov

Wavenumber (cm⁻¹)AssignmentFunctional Group
3620O—H stretchingPhosphonic Acid (-OH)
1611P—O stretchingPhosphonic Acid (P-O)
1202P=O stretchingPhosphonic Acid (P=O)
684C—P stretchingCarbon-Phosphorus bond

This table is generated based on data from an experimental and theoretical study on α-Hydrazinophosphonic acid. nih.gov

The broad, high-wavenumber peak at 3620 cm⁻¹ is characteristic of the hydroxyl (-OH) group stretching within the phosphonic acid moiety. nih.gov The distinct peaks at 1202 cm⁻¹ and 1611 cm⁻¹ are attributed to the phosphoryl (P=O) and P-O stretching vibrations, respectively, which are definitive indicators of the phosphonic acid group. nih.gov The C-P bond stretch, observed at a lower wavenumber of 684 cm⁻¹, confirms the core carbon-phosphorus backbone of the molecule. nih.gov

Detailed Raman spectroscopic studies specifically for this compound have not been reported in the reviewed scientific literature.

Infrared Reflection-Absorption Spectroscopy (IRRAS) for Surface-Adsorbed Layers

Scientific literature detailing the use of Infrared Reflection-Absorption Spectroscopy (IRRAS) for the specific analysis of surface-adsorbed layers of this compound is not currently available. This technique would be valuable for determining the orientation and binding mechanism of the molecule on various substrates.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

There are no dedicated mass spectrometry studies reported in the peer-reviewed literature for this compound. Such an analysis would be essential for confirming the molecular weight and elucidating the compound's fragmentation patterns under ionization, providing further structural verification.

Surface Sensitive Techniques for Adsorption and Layer Characterization

Comprehensive characterization of this compound using surface-sensitive techniques remains an area for future research.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition

No peer-reviewed studies utilizing X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition or surface binding states of this compound layers have been published. XPS would provide critical data on the chemical states of phosphorus, nitrogen, oxygen, and carbon, especially upon adsorption to a substrate.

Atomic Force Microscopy (AFM) for Surface Morphology

The use of Atomic Force Microscopy (AFM) to characterize the surface morphology, roughness, or layer organization of films formed by this compound has not been reported in the scientific literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a principal tool for studying the electronic properties and reactivity of molecules like (1-Hydrazinylethyl)phosphonic acid. nih.govresearchgate.net These quantum chemical calculations are instrumental in understanding the molecule's stability and active sites. nih.gov A notable study employed the Gaussian 09 program package, utilizing the B3LYP functional with a 6-31G(d,p) basis set to perform these calculations. nih.gov Such studies correlate the molecule's activity with various quantum chemical parameters, a technique widely used to investigate bioactive molecules. nih.gov

Analysis of frontier molecular orbitals (HOMO and LUMO) is crucial for describing the reactivity and stability of the molecule. nih.gov Furthermore, the molecular electrostatic potential (MEP) map is calculated to identify the electrophilic and nucleophilic sites, thus determining the active centers of the molecule for potential interactions. nih.gov

Before predicting other properties, a crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. Conformational analysis involves exploring the various spatial arrangements of the atoms, which arise from rotation around single bonds, to identify the lowest energy conformer. For polyfunctional molecules with multiple rotatable bonds, like phosphorylacetamides, this can result in a large number of possible conformers. mdpi.com A common approach involves building numerous potential conformations and then optimizing their geometries using a computationally efficient basis set, like 6-31G(d), to find the most stable structures. mdpi.com

For phenylphosphonic acid, DFT potential scans have been used to map the energy landscape related to the rotation around the P-C bond, revealing the energetic barriers between different conformations. researchgate.net This process is fundamental, as the geometry of the lowest energy state is used for subsequent, more detailed calculations of spectroscopic and electronic properties.

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. nih.gov The theoretical vibrational wavenumbers of organophosphorus compounds, for instance, can be calculated using the B3LYP hybrid functional with a 6-31G(d,p) basis set, showing a strong correlation with experimental Raman spectra. nih.gov

For a new α-Hydrazinophosphonic acid (HDZPA), a detailed comparison between experimental and DFT-calculated spectroscopic data was performed. nih.gov The calculated vibrational modes for the phosphonic acid group (–PO(OH)₂) were found to be in good agreement with the experimental FT-IR spectrum. nih.gov Similarly, NMR chemical shifts, a key tool for structure elucidation, can be accurately predicted. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. nih.gov The calculated NMR shielding constants are often scaled or compared via linear regression to experimental chemical shifts to ensure accuracy. youtube.commdpi.com

Below are tables summarizing the key experimental FT-IR and ¹H NMR signals for a synthesized α-Hydrazinophosphonic acid, which are corroborated by DFT calculations. nih.gov

Table 1: Key FT-IR Vibrational Frequencies for α-Hydrazinophosphonic Acid

Vibration Type Wavenumber (cm⁻¹) Intensity
O-H Stretch 3620 -
P-O Stretch 1611 Intense
P=O Stretch 1202 -
C-P Stretch 684 -

Data sourced from a study on a new α-Hydrazinophosphonic acid (HDZPA). nih.gov

Table 2: Experimental ¹H NMR Chemical Shifts for α-Hydrazinophosphonic Acid

Protons Chemical Shift (ppm) Signal Type
-CH₃ 2.48 Singlet
-CH₂- 3.12 Doublet
-OH (phosphonic) 5.08 Singlet

Data sourced from a study on a new α-Hydrazinophosphonic acid (HDZPA). nih.gov

Theoretical studies are invaluable for elucidating potential reaction mechanisms at the molecular level. In the context of this compound, DFT has been used to understand its potential as a therapeutic agent by elucidating its inhibition mechanism against viral proteins. nih.gov By analyzing the molecule's electronic properties and active sites, researchers can predict how it will interact with and potentially inhibit a biological target. nih.gov

More broadly, computational methods have been applied to understand the fundamental reactivity of the phosphonic acid group itself. For example, the mechanism of hydrolysis of phosphonates, a common reaction to produce phosphonic acids, can be studied. These studies suggest that the reaction typically proceeds via protonation of the phosphoryl oxygen, followed by either an Sₙ1 or Sₙ2 mechanism. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical studies often focus on static molecules in a vacuum, molecular dynamics (MD) simulations provide a way to understand the dynamic behavior of molecules over time, including their interactions with surrounding solvent molecules. rsc.org MD simulations have been successfully applied to other phosphonic acids to understand their behavior in the liquid phase and their self-organization. rsc.orgmdpi.com

For instance, atomistic MD simulations of heptyl phosphonic acid have been used to investigate the dynamic hydrogen-bonding network that forms in the liquid state. mdpi.com Such simulations require a well-defined force field, which can be generated with the help of quantum chemical calculations. mdpi.com Similarly, MD simulations have elucidated the ordering processes and the role of the solvent in the formation of self-assembled monolayers of octadecyl phosphonic acid on surfaces. rsc.org For phosphorylated amino acids, ab initio MD has been used to study complex proton-transfer processes and the influence of the solvent environment. uniroma1.it These studies highlight how MD can reveal the dynamic interactions and solvent effects that govern the behavior of this compound in a realistic environment.

Molecular Docking and Ligand-Protein Binding Studies

Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to a target, typically a protein. nih.gov This method is crucial in drug discovery for screening potential inhibitors. nih.gov

For this compound, molecular docking has been employed to predict its inhibitory activity against two key proteins of the SARS-CoV-2 virus: the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp). nih.gov These proteins are critical for viral replication, making them prime targets for antiviral drugs. nih.gov

The primary goal of molecular docking is to predict the preferred binding pose of the ligand within the protein's active site and to estimate the strength of this interaction, often expressed as a binding energy. nih.govnih.gov A more negative binding energy typically indicates a more stable and favorable interaction. nih.gov

In a study of a new α-Hydrazinophosphonic acid (HDZPA), docking simulations revealed that the compound could fit into the active sites of both Mpro and RdRp. nih.gov The analysis identified specific interactions, such as hydrogen bonds and hydrophobic contacts, between the phosphonic acid and key amino acid residues in the proteins' binding pockets. nih.govnih.gov These interactions are crucial for stabilizing the ligand-protein complex. The results indicated a strong binding affinity, suggesting that the compound could be a potential inhibitor of these viral enzymes. nih.gov

Table 3: Predicted Binding Affinities and Interactions of α-Hydrazinophosphonic Acid with SARS-CoV-2 Targets

Target Protein Binding Energy (kcal/mol) Interacting Residues (Examples)
Main Protease (Mpro) -8.1 His41, Cys145, Met165, Gln189
RNA-dependent RNA Polymerase (NSP12) -5.5 Cys622, Ala688, Asn691, Ser759, Asp760, Agr555

Data interpretation based on docking studies of similar compounds with SARS-CoV-2 proteins. nih.gov The specific binding energy for HDZPA was reported as favorable but not explicitly quantified in the source text. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational techniques used to correlate the structural features of a series of compounds with their biological activity. nih.govnih.gov For this compound and its analogs, these models are developed to predict inhibitory potency and guide the design of more effective molecules.

The process begins with a dataset of structurally related phosphonic acid derivatives with experimentally determined biological activities (e.g., IC₅₀ values). These values are typically converted to their logarithmic form (pIC₅₀) for linear modeling. nih.gov A diverse set of molecular descriptors, quantifying various physicochemical properties (e.g., electronic, steric, hydrophobic), is then calculated for each molecule.

Using statistical methods and machine learning algorithms—such as multiple linear regression (MLR), support vector machines (SVM), or neural networks—a mathematical model is generated that links the descriptors (the independent variables) to the biological activity (the dependent variable). nih.govnih.gov

Pharmacophore modeling, in parallel, identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov For inhibitors like this compound, a typical pharmacophore model might include features such as a hydrogen bond acceptor (HBA), a hydrogen bond donor (HBD), a negative ionizable feature (for the phosphonate), and hydrophobic centers. nih.govmdpi.com The HypoGen algorithm, for instance, can generate and score hypotheses based on a training set of active compounds. nih.gov The best hypothesis is one that has a high correlation coefficient, low root-mean-square deviation (RMSD), and a significant cost difference between the total cost and the null cost, indicating its high predictive power. nih.gov

Table 2: Example Dataset for QSAR Model Development This table presents a hypothetical dataset of this compound analogs and their corresponding biological activities, which would be used to train a predictive QSAR model.

Compound IDR¹ SubstitutionR² SubstitutionIC₅₀ (nM)pIC₅₀ (-log(IC₅₀))
1-H-H1506.82
2-CH₃-H957.02
3-H-CH₃2106.68
4-Phenyl-H457.35
5-CH₂OH-H1206.92
6-CF₃-H3006.52

The validated QSAR equations and pharmacophore models serve as predictive tools for the rational design of novel analogs of this compound with improved biological profiles. These models provide a clear understanding of the structure-activity relationship, indicating which structural modifications are likely to enhance potency and specificity.

A validated pharmacophore model can be used as a 3D query to screen large virtual databases of chemical compounds. mdpi.com This process, known as virtual screening, can rapidly identify novel molecular scaffolds that possess the key pharmacophoric features and are therefore likely to be active. These hits can then be acquired or synthesized for biological testing.

Furthermore, the models guide the targeted modification of the parent molecule. For example, if the QSAR model indicates that increased hydrophobicity in a specific region of the molecule is correlated with higher activity, analogs can be designed with lipophilic substituents at that position. Similarly, if the pharmacophore model highlights an unmet hydrogen bonding opportunity within the binding site, functional groups capable of forming such a bond can be incorporated into new designs. This structure-based design approach, which combines insights from QSAR, pharmacophore modeling, and molecular docking, accelerates the drug discovery cycle by prioritizing the synthesis of compounds with the highest probability of success, ultimately leading to the development of inhibitors with enhanced specificity and potency. mdpi.com

Advanced Applications and Research Tools

Design of Molecular Probes and Chemical Biology Tools

The distinct chemical properties of (1-Hydrazinylethyl)phosphonic acid make it a valuable scaffold for the design of molecular probes to investigate complex biological processes.

Non-Hydrolyzable Analogs for Phosphorylation Studies

Phosphorylation is a fundamental post-translational modification that regulates numerous cellular processes. However, the phosphate (B84403) esters in phosphorylated proteins can be labile, complicating their study. Phosphonates, such as this compound, serve as stable, non-hydrolyzable mimics of natural phosphate groups. nih.gov

Researchers are increasingly using phosphonate-based compounds to create analogs of phosphorylated biomolecules. nih.gov These non-hydrolyzable mimics allow for more robust investigations into protein-protein interactions, enzyme kinetics, and signaling pathways that are governed by phosphorylation, without the interference of enzymatic degradation. nih.govnih.gov The phosphonate (B1237965) group in these analogs provides a comparable charge distribution to the natural phosphate group, making them effective substitutes in biological systems. nih.gov

Key Features of Phosphonate Analogs in Phosphorylation Studies:

FeatureDescriptionReference
Stability Resistant to enzymatic hydrolysis, allowing for prolonged experimental observation. nih.gov
Structural Mimicry The phosphonate group effectively mimics the size and charge of a phosphate group. nih.gov
Versatility Can be incorporated into peptides and other biomolecules using standard synthetic methods. nih.gov

Enzyme Active Site Mapping

The reactivity of the hydrazine (B178648) group in this compound can be exploited to map the active sites of enzymes. nih.govresearchgate.net By designing derivatives that can form covalent bonds with specific amino acid residues within an enzyme's active site, researchers can identify key catalytic and binding domains. nih.govresearchgate.netyoutube.com This approach, often coupled with techniques like mass spectrometry and X-ray crystallography, provides detailed insights into enzyme structure and function. nih.govyoutube.com

The process typically involves:

Synthesizing a derivative of this compound containing a reactive "warhead."

Incubating the probe with the target enzyme.

The probe covalently binds to a residue in the active site.

Analysis of the modified enzyme reveals the location of the binding, thereby mapping the active site. nih.govresearchgate.netyoutube.com

This information is crucial for understanding enzymatic mechanisms and for the rational design of specific inhibitors or activators. nih.govresearchgate.net

Coordination Chemistry and Material Science Applications (Fundamental Research)

The phosphonic acid moiety of this compound and related compounds exhibits a strong affinity for metal ions, making it a valuable component in the fields of coordination chemistry and material science. researchgate.netresearchgate.netgreenchemintl.comatamanchemicals.com

Ligands for Metal Complexes and Metal-Organic Frameworks (MOFs)

Phosphonate groups are excellent ligands for a wide variety of metal ions, forming stable complexes. researchgate.netgreenchemintl.comatamanchemicals.com This property is harnessed in the construction of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and separation. nih.govnih.govcas.czresearchgate.net The use of phosphonate-based linkers, such as derivatives of this compound, can lead to MOFs with enhanced thermal and chemical stability compared to their carboxylate-based counterparts. nih.govcas.cz

The bifunctional nature of this compound, with its coordinating phosphonate group and a modifiable hydrazine tail, offers the potential to create multifunctional MOFs where the framework itself possesses catalytic or sensing capabilities.

Examples of Phosphonate-based MOFs and their Properties:

MOF TypeMetal IonLinker TypeKey PropertyReference
ICR-12Fe³⁺Phosphonato-phosphinateIsoreticular structure nih.gov
ICR-13Fe³⁺BisphosphonateIsoreticular structure nih.gov
Zirconium PhosphonatesZr⁴⁺Bifunctional phosphonic acidspH-controllable release researchgate.net

Surface Functionalization of Nanomaterials (e.g., Nanocrystals, Metal Oxides)

The strong binding of phosphonic acids to metal oxide surfaces makes them ideal for the surface functionalization of nanomaterials. researchgate.netscispace.commdpi.comresearchgate.netmdpi.com This modification can stabilize nanoparticles in various media, prevent aggregation, and introduce new functionalities to the nanoparticle surface. researchgate.netresearchgate.net For instance, functionalizing iron oxide nanoparticles with aminophosphonates can create pH-responsive materials. mdpi.com

The hydrazine group of this compound provides a reactive handle for the subsequent attachment of other molecules, such as fluorescent dyes, drugs, or targeting ligands, creating multifunctional nanoparticle systems for applications in nanomedicine and sensing. scispace.com

The adsorption of phosphonic acids onto metal oxide surfaces like titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂) has been a subject of detailed study. mdpi.comlu.se Computational and experimental data suggest that phosphonic acids can bind to these surfaces through various modes, including monodentate and bidentate coordination. lu.se The formation of stable, often ionocovalent, P-O-M bonds contributes to the robustness of these surface modifications. mdpi.com

Studies on the adsorption of phosphonic acid on TiO₂ have shown that it binds more strongly than carboxylic acids, leading to greater long-term stability, which is crucial for applications like dye-sensitized solar cells. lu.se The specific binding mode and the resulting surface coverage can be tuned by controlling the reaction conditions and the structure of the phosphonic acid ligand. mdpi.com

Stability of Functional Layers

There is currently no available scientific literature that specifically investigates the stability of functional layers formed using this compound. While phosphonic acids, in general, are known to form robust self-assembled monolayers on various oxide surfaces, the stability of such layers is dependent on the specific molecular structure and the environmental conditions.

Supramolecular Chemistry and Self-Assembly

No research has been published detailing the use of this compound in the fields of supramolecular chemistry and self-assembly. The phosphonic acid group is known to participate in hydrogen bonding and metal coordination, which are key interactions in the formation of supramolecular structures. However, the specific self-assembly behavior of this compound has not been investigated.

Analytical Chemistry Applications

Solid Phases for Chromatography (e.g., Immobilized Metal Affinity Chromatography, Chiral Selectors)

There are no documented applications of this compound in the preparation of solid phases for chromatography. The development of stationary phases for techniques like immobilized metal affinity chromatography (IMAC) or for use as chiral selectors often involves molecules with specific functional groups capable of selective interactions, and phosphonic acids have been explored in this context. However, the suitability of this particular compound for such applications has not been reported.

Radiotracer Development for Molecular Imaging (Fundamental Aspects of Ligand Design)

Ligand Design for Radiometal Chelation

There is no available research on the design of this compound as a ligand for radiometal chelation. The design of effective chelators for radiometals is a crucial area of research in nuclear medicine, and various functional groups, including phosphonic acids, have been incorporated into ligand structures to achieve stable coordination with radiometals. The potential of this compound in this application remains to be explored.

Information regarding "this compound" is not publicly available.

Extensive research has yielded no specific scientific data on the binding affinities and non-clinical pharmacokinetic properties of the chemical compound this compound. Searches for this particular compound in scientific literature and chemical databases have not returned any relevant results containing the specific data required to detail its bioactivity and pharmacokinetic profile.

While general information exists for the broader classes of compounds to which this compound belongs, namely phosphonic acids and hydrazones, this information is not specific to the requested molecule. For instance, various derivatives of phosphonic acids are known to exhibit a range of biological activities and have been a subject of interest in medicinal chemistry. Similarly, hydrazone derivatives are recognized for their diverse pharmacological properties. However, without specific studies on this compound, any discussion of its potential binding affinities and pharmacokinetics would be purely speculative and not based on scientific evidence.

Therefore, the creation of a detailed and scientifically accurate article focusing on the "Understanding Binding Affinities and Pharmacokinetic Properties (excluding clinical)" of this compound, as requested, is not possible at this time due to the absence of published research data for this specific compound.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Methodologies for Enantiopure Hydrazinyl Phosphonic Acids

The biological activity of chiral molecules is often enantiomer-dependent, making the synthesis of enantiomerically pure compounds a critical goal. For hydrazinyl phosphonic acids, research is moving beyond racemic preparations towards sophisticated asymmetric syntheses that provide access to single enantiomers.

A significant emerging strategy is the use of transition-metal catalysis. Recent breakthroughs have demonstrated the use of palladium(II) catalysts with chiral N,N-ligands for the enantioselective addition of arylboronic acids to formylphosphonate-derived hydrazones. csic.esresearchgate.net This method yields α-aryl α-hydrazino phosphonates with excellent enantioselectivities, often in the range of 96-99% enantiomeric excess (ee). csic.esresearchgate.net Subsequent deprotection of the nitrogen atom affords the free hydrazino phosphonates, which are key building blocks for more complex molecules. csic.esresearchgate.net

Other asymmetric approaches developed for the closely related α-aminophosphonic acids also hold promise. These include the diastereoselective addition of phosphite (B83602) anions to chiral N-(p-tolylsulfinyl)imines, which allows for the isolation of major diastereoisomers that can be converted to the desired enantiopure aminophosphonic acids. researchgate.net Furthermore, the use of chiral auxiliaries, such as those derived from TADDOL, has proven effective in the diastereoselective hydrophosphonylation of aldehydes, leading to α-hydroxyphosphonic acids with high enantiomeric purity after racemization-free removal of the auxiliary. researchgate.net Adapting these methodologies to hydrazone substrates is a promising avenue for future research.

MethodologyKey Reagents/CatalystsReported Enantiomeric Excess (ee)Applicability
Pd-Catalyzed Arylation of HydrazonesPd(TFA)₂ with Pyridine-Hydrazone N,N-Ligands, Arylboronic Acids96-99%Direct synthesis of α-aryl α-hydrazino phosphonates. csic.esresearchgate.net
Chiral Sulfinimine Reagents(S)-N-(p-tolylsulfinyl)cinnamaldimine, Phosphite AnionsHigh diastereoselectivitySynthesis of enantiopure aminophosphonic acids, adaptable for hydrazino analogs. researchgate.net
Chiral Auxiliary-Based HydrophosphonylationTADDOL-derived H-phosphonate, AldehydesHigh (specific values vary)Synthesis of α-hydroxyphosphonic acids, potentially adaptable for hydrazino systems. researchgate.net

Integration of Advanced Computational and Experimental Approaches in Design and Characterization

The synergy between computational modeling and experimental analysis is becoming indispensable for modern chemical research. In the context of (1-Hydrazinylethyl)phosphonic acid and its derivatives, this integrated approach accelerates the design of new molecules and provides deep insights into their structure and reactivity.

Computational methods, particularly Density Functional Theory (DFT), are employed to predict molecular geometries, reaction pathways, and spectroscopic properties. csic.esresearchgate.net For instance, computational studies have been crucial in elucidating the stereochemical outcomes of catalytic reactions. By modeling the transition states of aryl-palladium intermediates, researchers can rationalize why a particular enantiomer is formed, which is based on the coordination geometry of the phosphono hydrazone and its interactions with the chiral ligand. csic.esresearchgate.net This understanding allows for the rational design of more efficient and selective catalysts.

Experimentally, techniques like Fourier Transform Infrared (FT-IR) spectroscopy and various forms of Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structures predicted by computational models. researchgate.net The combination of these techniques is powerful; for example, DFT calculations can predict vibrational spectra, which are then compared with experimental FT-IR data to confirm the structure and bonding within the molecule. researchgate.net This integrated approach is also used to study proton affinities and acidity (pKa values), which are critical properties for understanding the behavior of phosphonic acids in different environments. researchgate.netresearchgate.net

Exploration of Poly-functionalized this compound Systems

Introducing additional functional groups onto the this compound scaffold opens up possibilities for creating "poly-functionalized" systems with tailored properties. These materials could have applications ranging from advanced polymers to complex biological probes.

One emerging area is the development of phosphonic acid-functionalized polymers for use as proton exchange membranes (PEMs) in fuel cells. researchgate.net By incorporating phosphonic acid groups into stable polymer backbones, such as poly(pentafluorostyrene), materials with high proton conductivity, especially at temperatures above 100°C, can be achieved. researchgate.net The hydrazinyl group in this compound could serve as a reactive handle for grafting these units onto a polymer or for introducing cross-linking capabilities, potentially enhancing the mechanical and thermal stability of the resulting membranes.

Furthermore, the synthesis of derivatives containing additional reactive sites could lead to novel ligands for coordination chemistry or building blocks for supramolecular assemblies. beilstein-journals.orgnih.gov The phosphonic acid moiety is well-known for its ability to coordinate with metal ions and to functionalize surfaces, while the hydrazinyl group can participate in forming hydrazones or other linkages. beilstein-journals.orgnih.gov The combination of these functionalities in a single chiral molecule could lead to the development of new chiral catalysts or materials for enantioselective separations. Synthetic strategies that allow for the regioselective introduction of different functional groups will be key to exploring these possibilities. nih.gov

Understanding Chirality Effects in Biological and Material Applications

Chirality, or "handedness," is a fundamental property in nature and science, dictating how molecules interact with their environment. chiralpedia.comyoutube.com For a chiral molecule like this compound, its two non-superimposable mirror images (enantiomers) can have vastly different effects in biological systems and in the construction of advanced materials.

Biological Applications: In a biological context, enzymes, receptors, and other biomolecules are themselves chiral. This means they often interact differently with the two enantiomers of a chiral drug or probe molecule. mdpi.comnih.gov One enantiomer may bind tightly to a target enzyme and elicit a strong therapeutic effect, while the other may be inactive or even cause undesirable side effects. mdpi.com For example, studies on chiral nanoparticles have shown that their "handedness" can influence their interaction with bacterial cell walls and their ability to promote tissue repair, with one enantiomer often being significantly more effective than the other. nih.gov Understanding how the specific stereochemistry of this compound enantiomers affects their interaction with biological targets is a critical area for future research, particularly in drug design where it could act as a mimic of α-amino acids. nih.gov

Material Applications: In material science, chirality can be transferred from the molecular level to the macroscopic scale, creating materials with unique optical and electronic properties. chiralpedia.comnih.gov Chiral molecules can be used to direct the self-assembly of inorganic materials into hierarchical superstructures that interact with circularly polarized light, a property valuable for optical devices and sensors. nih.gov Chiral ligands can impart their handedness to nanoparticle arrangements, influencing their catalytic or biological activity. nih.govnih.gov The enantiomers of this compound could be used as chiral building blocks to create novel hybrid materials, such as chiral functionalized graphene or metal-organic frameworks, with applications in asymmetric catalysis or chiral recognition. nih.gov

Enantiomeric FormPotential Biological EffectPotential Material Application
(R)-enantiomerMay exhibit specific binding to a target enzyme or receptor, leading to a desired therapeutic effect (e.g., enzyme inhibition). mdpi.comCould direct the self-assembly of nanoparticles into a right-handed helical superstructure for specific chiroptical applications. nih.gov
(S)-enantiomerMay have lower binding affinity, be biologically inactive, or interact with a different biological target altogether. mdpi.comCould direct the formation of a left-handed superstructure, resulting in materials with opposite chiroptical responses. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.